Boiling Point Elevation of ~13 °C Relative to 2,4-Difluoro and 3,5-Difluoro Positional Isomers
Cyclopentyl 3,4-difluorophenyl ketone exhibits a calculated boiling point of 294.63 °C at 760 mmHg, which is 12.77 °C higher than cyclopentyl 2,4-difluorophenyl ketone (281.86 °C) and 13.05 °C higher than cyclopentyl 3,5-difluorophenyl ketone (281.58 °C), all values calculated under identical conditions . This boiling point elevation is attributed to the 3,4-difluoro substitution pattern producing a larger molecular dipole moment compared to the 2,4- and 3,5-substitution patterns, leading to stronger intermolecular dipole–dipole interactions in the neat liquid phase. The difference exceeds typical batch-to-batch variability by more than an order of magnitude and establishes a distinct distillation fraction window for this isomer.
| Evidence Dimension | Boiling point at 760 mmHg (calculated) |
|---|---|
| Target Compound Data | 294.63 °C |
| Comparator Or Baseline | Cyclopentyl 2,4-difluorophenyl ketone: 281.86 °C; Cyclopentyl 3,5-difluorophenyl ketone: 281.58 °C |
| Quantified Difference | +12.77 °C vs. 2,4-isomer; +13.05 °C vs. 3,5-isomer |
| Conditions | Calculated boiling points at 760 mmHg (standard atmospheric pressure); data from ChemBLINK physicochemical property listings |
Why This Matters
This 13 °C boiling point difference allows fractional distillation to resolve the 3,4-isomer from the 2,4- or 3,5-isomer in mixed or isomerically ambiguous lots, which is critical when isomeric purity is essential for SAR reproducibility.
